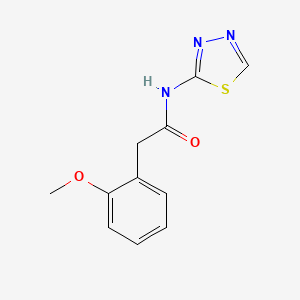![molecular formula C16H15N3O4S B5714006 N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5714006.png)
N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, also known as MNBA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MNBA belongs to the family of benzamide derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide is not fully understood, but it has been suggested that N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells, as well as the production of pro-inflammatory cytokines. N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, anti-inflammatory effects, and neuroprotective effects. N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has been shown to modulate the activity of certain enzymes and receptors, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various diseases. However, N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide also has limitations, including its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
For the study of N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide include further exploration of its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications.
Métodos De Síntesis
N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has been synthesized using various methods, including the reaction of 4-methoxyaniline with carbon disulfide and 2-methyl-3-nitrobenzoyl chloride in the presence of a base. Another method involves the reaction of 4-methoxyaniline with thiophosgene and 2-methyl-3-nitrobenzoic acid in the presence of a base. Both methods produce N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide as a yellow crystalline solid with a melting point of 212-214°C.
Aplicaciones Científicas De Investigación
N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-10-13(4-3-5-14(10)19(21)22)15(20)18-16(24)17-11-6-8-12(23-2)9-7-11/h3-9H,1-2H3,(H2,17,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRHIRIAIOKZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)carbamothioyl]-2-methyl-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2-phenylacetyl)amino]phenyl}butanamide](/img/structure/B5713923.png)
![3-[1-(2-ethoxy-2-oxoethyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5713940.png)

![7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5713957.png)


![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B5713968.png)

![methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5713983.png)
![2-(2,4-dihydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5713988.png)
![1-(4-chlorophenyl)-4-(4-methyl-1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5713998.png)
![ethyl (4-{2-[4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B5714004.png)
![methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate](/img/structure/B5714013.png)
![N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5714026.png)